Acetonitrile-2-13C

Overview

Description

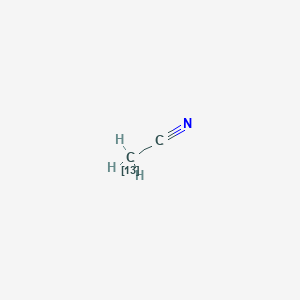

Acetonitrile-2-13C is a variant of acetonitrile where one of the carbon atoms is the isotope Carbon-13 . It is commonly used in scientific research, particularly in the field of NMR spectroscopy .

Synthesis Analysis

Acetonitrile can be used as an important intermediate in organic synthesis . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The molecular formula of this compound is C2H3N . It is a nitrile, which is a hydrogen cyanide where the hydrogen (H) is replaced by a methyl group (-CH3) .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .Physical and Chemical Properties Analysis

This compound has a boiling point of 81-82 °C and a melting point of -48 °C . It has a density of 0.805 g/mL at 25 °C .Scientific Research Applications

Hyperpolarization Strategies

Acetonitrile-2-13C has been studied for its potential in hyperpolarization strategies, particularly in the field of NMR spectroscopy. Research by Mewis et al. (2014) demonstrated the polarization of acetonitrile using the SABRE (Signal Amplification by Reversible Exchange) method. This study showed significant enhancements in the 1H NMR signal of acetonitrile and provided insights into the optimal polarization transfer to the 13C nucleus of acetonitrile (Mewis et al., 2014).

Spin-Lattice Relaxation Studies

Investigations into the spin-lattice relaxation times of 13C in acetonitrile have been conducted, as reported by Leipert et al. (1974). This study explored the nuclear Overhauser effects and relaxation times of natural abundance 13C in acetonitrile, providing insights into the relaxation mechanisms relevant to NMR studies (Leipert et al., 1974).

Vibrational Spectroscopy in Electrolytes

Research by Dereka et al. (2021) has characterized acetonitrile isotopologues, including this compound, as vibrational probes in electrolytes. This is particularly relevant for novel electrolyte formulations in metal-ion batteries and supercapacitors. The study highlights the usefulness of this compound in infrared spectroscopy for studying intermolecular interactions in these electrolytes (Dereka et al., 2021).

Coupling Constant Anisotropies

Diehl et al. (1982) determined the anisotropies of the 13C-13C and 13C-15N spin-spin coupling constants of acetonitrile using partially oriented molecules. This research offers valuable data for understanding the molecular structure and interactions in NMR studies (Diehl et al., 1982).

Quantitative Analysis in Polymer Chemistry

Shibata et al. (1977) applied 13C NMR using acetonitrile as an internal standard for the quantitative analysis of polybutadiene. This indicates the role of this compound in enhancing the accuracy of polymer characterization techniques (Shibata et al., 1977).

Solvent Effects in NMR

Studies on the solvent effects on 13C chemical shifts of acetonitrile have been conducted to understand the interactions and behavior of acetonitrile in various solvents, which is crucial for interpreting NMR data accurately (Ando et al., 1976).

Acetonitrile in

Catalysis and Electrochemistrythis compound is significant in the study of catalysis and electrochemistry. Ludwig et al. (2020) explored the interfaces of acetonitrile with various metals like Ag, Cu, Pt, and Rh, providing insights into its role in catalysis and electrochemical processes. This research underscores the importance of solvent-solvent interactions at high coverage and its impact on the potential of zero charge (PZC) (Ludwig et al., 2020).

Molecular Pair Distribution in Liquids

Kratochwill (1978) conducted a study focusing on the 13C relaxation rate and molecular pair distribution function in liquid acetonitrile. This research is crucial for understanding the molecular arrangements and interactions in liquid acetonitrile, providing valuable data for various applications in chemistry and materials science (Kratochwill, 1978).

Synthesis of Isotopomers

Research on the synthesis of 2H, 13C, and 15N-isotopomers of acetonitrile and thioacetamide has been conducted by Anthoni and Nielsen (1984). This study provides methodologies for creating labeled isotopomers of acetonitrile, essential for various research applications in chemistry and biochemistry (Anthoni & Nielsen, 1984).

Acetonitrile as a Molecular Model

Alvarez et al. (2014) discussed the importance of acetonitrile as a molecular model, especially in computational studies like Molecular Dynamics. This research highlights the role of this compound in studying the behavior of proteins and other molecules in acetonitrile solution, providing a basis for understanding solvent-mediated biochemical processes (Alvarez et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Acetonitrile-2-13C, also known as Methyl-13C cyanide, is a stable isotope of Acetonitrile It’s important to note that this compound is primarily used in research settings, particularly in the field of nuclear magnetic resonance (nmr) spectroscopy, due to its enriched 13c isotope .

Mode of Action

In NMR spectroscopy, this compound can be used as a tracer to study the metabolism and biochemical pathways of acetonitrile in biological systems .

Biochemical Pathways

In general, acetonitrile can be metabolized in the body through the cytochrome p450 enzyme system, leading to the formation of cyanide, which can then be detoxified to thiocyanate . The 13C label in this compound allows for the tracking of these metabolic transformations in NMR studies .

Pharmacokinetics

It’s known that acetonitrile is readily absorbed through the gastrointestinal tract, the skin, and the lungs, and is distributed uniformly in the body .

Result of Action

The use of this compound in nmr studies can provide valuable insights into the metabolism of acetonitrile and its effects on biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, the physical properties of this compound, such as its boiling point (81-82 °C) and density (0.805 g/mL at 25 °C), can be affected by changes in temperature .

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315848 | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.045 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-09-4, 31432-55-0 | |

| Record name | Acetonitrile-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetonitrile-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

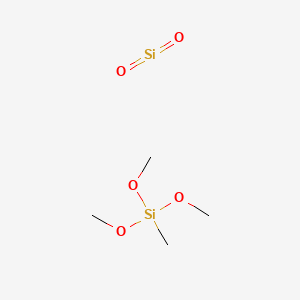

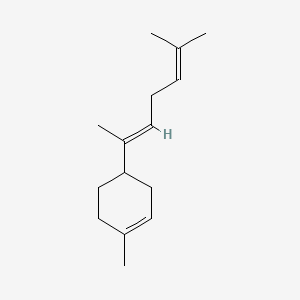

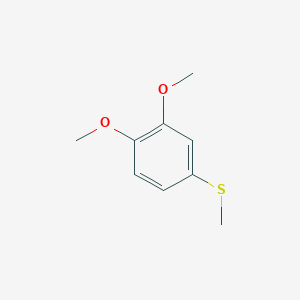

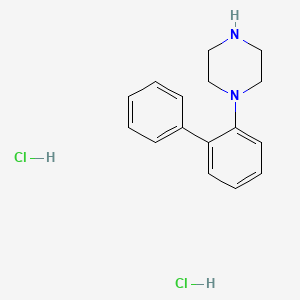

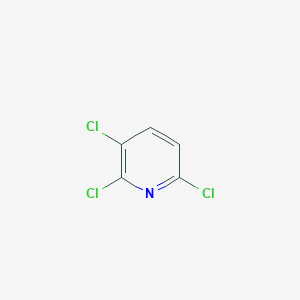

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)